4-Fluoro-2-methoxy-N-methylbenzamide
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Overview
Description
4-Fluoro-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
It is known that N-Methylbenzamide, a structurally similar compound, is a potent inhibitor of phosphodiesterase 10A (PDE10A), a protein abundant only in brain tissue
Cellular Effects
Given the potential interaction with PDE10A suggested by the activity of N-Methylbenzamide , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism, particularly in brain cells. These effects would need to be confirmed through experimental studies.
Molecular Mechanism
If it does indeed interact with PDE10A or similar enzymes, it could potentially exert its effects through enzyme inhibition or activation, leading to changes in gene expression
Preparation Methods
The synthesis of 4-Fluoro-2-methoxy-N-methylbenzamide typically involves several steps:
Starting Material: The synthesis begins with 2-fluoro-4-nitrotoluene.
Oxidation: The starting material undergoes oxidation using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the acid chloride.
Amination: The acid chloride reacts with methylamine to form the amide.
Reduction: Finally, the nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Fluoro-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as hydrogen in the presence of catalysts like Pd/C.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen and Pd/C, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-methoxy-N-methylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, facilitating its interaction with target molecules .
Comparison with Similar Compounds
4-Fluoro-2-methoxy-N-methylbenzamide can be compared with other similar compounds such as:
4-Fluoro-N-methoxy-N-methylbenzamide: Similar structure but lacks the methoxy group at the 2-position.
4-Bromo-2-fluoro-N-methylbenzamide: Contains a bromine atom instead of a methoxy group.
N-Methyl-N-methoxybenzamide: Lacks the fluorine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-fluoro-2-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIJHIJPVNBDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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